molecular formula C19H15ClN2O B2714579 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-21-6

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No. B2714579
CAS RN: 478042-21-6
M. Wt: 322.79
InChI Key: VAMNWBLTRFSJJP-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a chemical compound with the molecular formula C19H15ClN2O . It contains a total of 41 bonds, including 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, and 1 hydrazone .


Molecular Structure Analysis

The molecular structure of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one includes several interesting features. It has 41 total bonds, including 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, and 1 hydrazone .


Physical And Chemical Properties Analysis

The molecular formula of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is C19H15ClN2O . It has an average mass of 270.714 Da and a monoisotopic mass of 270.056000 Da .

Scientific Research Applications

Photochemical Reactions and Synthetic Applications

Benzo[c]cinnoline derivatives, including compounds closely related to "2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one", have been a subject of interest due to their photochemical reactions. These reactions include cyclodehydrogenations of substituted azobenzenes to yield various benzo[c]cinnolines and their derivatives through photochemical processes. For instance, the photochemical cyclodehydrogenation in sulfuric acid has been shown to produce different substituted benzo[c]cinnolines, highlighting the potential for generating a wide range of chemical structures through photoinduced transformations (Badger, Drewer, & Lewis, 1964).

Mechanistic Insights into Photochemical Transformations

Research has also delved into the mechanisms behind the photochemical reactions leading to benzo[c]cinnoline formation. Studies have provided insights into the photochemical formation of carbazole from benzo[c]cinnoline, identifying intermediates and examining the role of protonated species in these transformations. This research not only advances our understanding of photochemistry but also opens up avenues for the synthesis of complex organic compounds through controlled photochemical reactions (Inoue, Hiroshima, & Miyazaki, 1979).

Synthetic Methodologies and Catalysis

In addition to photochemical applications, benzo[h]cinnolin-3(2H)-one derivatives have been explored for their synthetic utility. Isothiourea-catalyzed asymmetric formal [4 + 2] cycloadditions have been developed to generate functionalized derivatives with high diastereo- and enantioselectivities. Such methodologies underscore the potential of these compounds in asymmetric synthesis and catalysis, providing a route to compounds with significant stereochemical complexity (Zhang & Song, 2018).

Advanced Organic Synthesis and Chemical Diversity

The versatility of benzo[c]cinnoline derivatives is further illustrated by their role in complex organic synthesis. For example, reactions of substituted azobenzenes have led to the isolation and characterization of various benzo[c]cinnolines, showcasing the ability to introduce diverse functional groups and structural motifs. This chemical diversity is crucial for the exploration of new materials, pharmaceuticals, and advanced organic molecules (Lewis & Reiss, 1967).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c20-17-8-4-2-6-15(17)12-22-18(23)11-14-10-9-13-5-1-3-7-16(13)19(14)21-22/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMNWBLTRFSJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

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